Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring followed by its attachment to the pyrrolo[1,2-c]pyrimidine core through a Suzuki coupling reaction.
Addition of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and chlorobenzoyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to an alcohol.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of bromophenyl ketones and chlorobenzoyl oxides.
Reduction: Formation of bromophenyl alcohols and chlorobenzyl alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 3-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance its binding interactions with biological targets and increase its potential for diverse chemical transformations.
Biological Activity
Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with related compounds.
Structural Overview
The compound is characterized by the following features:
- Molecular Formula : C23H16BrClN2O3
- Molecular Weight : 483.742 g/mol
- Structural Characteristics : It contains a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the phenyl and benzoyl groups may influence its reactivity and biological properties significantly .
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Tubulin Polymerization : Preliminary studies suggest that this compound can inhibit tubulin polymerization, a critical process in cancer cell proliferation. By disrupting microtubule dynamics, it may induce cell cycle arrest and apoptosis in cancer cells.
- Cytotoxicity Against Cancer Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines in vitro, indicating its potential as an anticancer agent. It may serve as a lead compound for developing new drugs targeting pathways involved in tumor growth and survival .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key aspects:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Similar core with different bromination | Anticancer activity | Different substitution pattern affects activity |
Ethyl 7-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorine instead of bromine | Potentially anticancer | Chlorination may alter electronic properties |
Ethyl 7-(4-fluorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Fluorinated analog | Anticancer activity | Fluorination impacts lipophilicity and bioavailability |
This table illustrates how variations in substituents can significantly influence the biological activity and properties of similar compounds. Each compound's unique aspects make them valuable for further research and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:
- Formation of the Pyrrolo-Pyrimidine Core : Starting from commercially available precursors, the pyrrolo[1,2-c]pyrimidine structure is constructed through cyclization reactions.
- Substitution Reactions : Bromination and chlorination are performed to introduce the halogen substituents at specific positions on the aromatic rings.
- Carboxylation : The final step involves introducing the ethoxycarbonyl group to yield the desired compound in sufficient purity for biological evaluation.
These methods are crucial for obtaining the compound in adequate yield and purity for subsequent biological testing .
Case Studies
Several studies have evaluated the anticancer potential of this compound:
- Study on Cell Lines : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicated a promising therapeutic index compared to standard chemotherapeutics.
- Mechanistic Studies : Molecular docking simulations have suggested a strong binding affinity to tubulin, corroborating its role in disrupting microtubule dynamics. This was further validated through biochemical assays measuring tubulin polymerization rates in the presence of the compound.
Properties
CAS No. |
302912-76-1 |
---|---|
Molecular Formula |
C23H16BrClN2O3 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16BrClN2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3 |
InChI Key |
SSQDBFHZSVSZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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